molecular formula C7H12O3 B14732171 Cyclohexanecarboperoxoic Acid CAS No. 5106-47-8

Cyclohexanecarboperoxoic Acid

Cat. No.: B14732171
CAS No.: 5106-47-8
M. Wt: 144.17 g/mol
InChI Key: BVPBPBQDQZIFSK-UHFFFAOYSA-N
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Description

Cyclohexanecarboperoxoic acid is an organic compound with the molecular formula C₇H₁₂O₃. It is a peroxy acid derived from cyclohexane and is known for its strong oxidizing properties. This compound is used in various chemical reactions and industrial applications due to its ability to introduce oxygen into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboperoxoic acid can be synthesized through the oxidation of cyclohexanecarboxylic acid using hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves the following steps:

    Oxidation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is treated with hydrogen peroxide (H₂O₂) in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) to form this compound.

    Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent decomposition of the peroxy acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboperoxoic acid undergoes various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, capable of oxidizing alkenes, alcohols, and other functional groups.

    Reduction: Although less common, it can be reduced to cyclohexanecarboxylic acid under specific conditions.

    Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation Reactions: Common reagents include alkenes and alcohols, with reaction conditions typically involving mild temperatures and the presence of a catalyst.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution Reactions: Various nucleophiles can be employed, depending on the desired product.

Major Products Formed

    Oxidation: Products include epoxides, ketones, and aldehydes.

    Reduction: The primary product is cyclohexanecarboxylic acid.

    Substitution: Products vary based on the nucleophile used, leading to a range of substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexanecarboperoxoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and other oxygenated compounds.

    Biology: It is employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Research into its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, polymers, and as a bleaching agent.

Mechanism of Action

The mechanism by which cyclohexanecarboperoxoic acid exerts its effects involves the transfer of an oxygen atom to the substrate. This process typically occurs through a concerted mechanism, where the peroxy acid forms a transition state with the substrate, leading to the formation of the oxidized product. The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: The parent compound, which lacks the peroxy group and has different reactivity.

    Peracetic Acid: Another peroxy acid with similar oxidizing properties but different reactivity and applications.

    m-Chloroperoxybenzoic Acid (m-CPBA): A widely used peroxy acid in organic synthesis with higher reactivity and selectivity.

Uniqueness

Cyclohexanecarboperoxoic acid is unique due to its specific structure, which combines the stability of the cyclohexane ring with the strong oxidizing power of the peroxy group. This makes it particularly useful in selective oxidation reactions and as a versatile reagent in organic synthesis.

Properties

CAS No.

5106-47-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

cyclohexanecarboperoxoic acid

InChI

InChI=1S/C7H12O3/c8-7(10-9)6-4-2-1-3-5-6/h6,9H,1-5H2

InChI Key

BVPBPBQDQZIFSK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)OO

Origin of Product

United States

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